tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate
Description
This compound is a highly complex molecule featuring multiple functional groups, including:
- tert-Butyl ester: A common protecting group for carboxylic acids, enhancing solubility and stability during synthesis .
- Triazole rings: Three 1,2,3-triazole moieties, likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry .
- Amide bonds: Critical for molecular recognition and stability, often found in bioactive compounds.
- Fluorinated and hydroxyethyl substituents: The 2,2-difluoro and 2-hydroxyethyl groups may influence pharmacokinetics (e.g., metabolic stability, solubility) .
Properties
Molecular Formula |
C40H48F2N14O9 |
|---|---|
Molecular Weight |
906.9 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[(5-amino-2,2-difluoro-5-oxopentyl)-[3-[[1-[[4-(2-amino-2-oxoethoxy)phenyl]methyl]triazol-4-yl]methylcarbamoyl]-5-[[1-(2-hydroxyethyl)triazol-4-yl]methylcarbamoyl]benzoyl]amino]methyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C40H48F2N14O9/c1-39(2,3)65-35(60)22-56-21-31(49-52-56)18-53(24-40(41,42)9-8-33(43)58)38(63)28-13-26(36(61)45-15-29-19-54(10-11-57)50-47-29)12-27(14-28)37(62)46-16-30-20-55(51-48-30)17-25-4-6-32(7-5-25)64-23-34(44)59/h4-7,12-14,19-21,57H,8-11,15-18,22-24H2,1-3H3,(H2,43,58)(H2,44,59)(H,45,61)(H,46,62) |
InChI Key |
KTGZTXSULWKYGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(N=N1)CN(CC(CCC(=O)N)(F)F)C(=O)C2=CC(=CC(=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)OCC(=O)N)C(=O)NCC5=CN(N=N5)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core triazole structure through a Huisgen cycloaddition reaction. This is followed by the introduction of various functional groups through a series of nucleophilic substitution, amidation, and esterification reactions. Each step requires careful control of temperature, pH, and solvent conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography. The use of automated systems and continuous flow reactors can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups allows it to participate in diverse chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize specific functional groups within the molecule.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate is studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising molecule for the development of new therapeutics.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its complex structure allows it to interact with multiple molecular targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The presence of triazole and amide groups allows it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Containing Analogues
Triazole rings are widely employed in drug design due to their metabolic stability and hydrogen-bonding capacity. For example:
- Compound 12t (from ): A pyrimidine-thiazole derivative with a triazole-like thiazole ring. While it lacks multiple triazoles, its use of a tert-butyl carbamate and methylamino groups aligns with the target compound’s synthetic strategy .
- Click Chemistry Derivatives (): Triazoles formed via CuAAC are structurally analogous but often simpler (e.g., lacking fluorinated or hydroxyethyl side chains). The target compound’s three triazoles may enhance binding avidity compared to single-triazole systems .
tert-Butyl-Protected Compounds
- WDR5 Degraders (): Use tert-butyl carbamates as intermediates, removed via TFA treatment. The target compound’s tert-butyl ester likely follows similar deprotection protocols, but its incorporation into a benzamido scaffold distinguishes it .
- Compound 15 (): A trifluoromethyl-thiazole derivative with tert-butyl protection. The trifluoromethyl group in Compound 15 contrasts with the target’s difluoro substituent, which may alter electron-withdrawing effects and lipophilicity .
Fluorinated Analogues
- Plasmodium falciparum Inhibitors (): Feature fluorophenyl and cyanovinyl groups. While the target compound lacks aromatic fluorine, its difluoroalkyl chain could similarly enhance metabolic stability and target affinity .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Discussion
Functional Implications
- Fluorine Effects: The 2,2-difluoro group may reduce oxidative metabolism compared to non-fluorinated chains, as seen in trifluoromethyl-containing inhibitors .
- Hydroxyethyl Group : Enhances aqueous solubility, a feature shared with polyethylene glycol (PEG) linkers in click chemistry derivatives but with a smaller steric footprint .
Limitations in Evidence
No direct biological or pharmacokinetic data for the target compound are provided. Comparisons rely on structural parallels to compounds with known profiles (e.g., tert-butyl carbamates in , fluorinated scaffolds in ).
Biological Activity
The compound tert-butyl 2-(4-((N-(5-amino-2,2-difluoro-5-oxopentyl)-3-(((1-(4-(2-amino-2-oxoethoxy)benzyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)-5-(((1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzamido)methyl)-1H-1,2,3-triazol-1-yl)acetate (CAS No. 2035032-87-0) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity and relevant research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 906.89 g/mol. The structure features multiple functional groups that contribute to its biological activity.
The compound is primarily studied for its activity as a CFTR potentiator , which is crucial in treating cystic fibrosis. It has been shown to enhance the function of various mutant forms of the cystic fibrosis transmembrane conductance regulator (CFTR), particularly the F508del and G551D mutations.
In Vitro Studies
Research indicates that the compound exhibits significant potentiation effects on CFTR channels:
| Compound | Mutation | EC50 (nM) | Comments |
|---|---|---|---|
| tert-butyl compound | F508del-CFTR | 236 ± 200 | Potentiates chloride secretion |
| tert-butyl compound | G551D-CFTR | 300 ± 100 | Enhances gating activity |
These results suggest that the compound can significantly improve chloride ion transport across cell membranes in epithelial cells affected by cystic fibrosis mutations .
Pharmacokinetics
The pharmacokinetic profile of the compound shows favorable properties:
- Low clearance rates
- Long half-life , indicating potential for sustained therapeutic effects
- No major CYP450 inhibition , reducing the risk of drug-drug interactions .
Case Studies
A notable case study involved the administration of the compound in human bronchial epithelial (HBE) cells derived from cystic fibrosis patients. The study demonstrated that treatment with the compound resulted in nearly 50% of normal CFTR function in cells harboring the F508del/G551D mutations . This highlights its potential clinical efficacy.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound does not exhibit significant toxicity at therapeutic doses. It showed no major adverse effects on cardiac potassium channels or other critical biological targets tested .
Q & A
Q. How can researchers design a synthetic route for this multifunctional compound while minimizing competing side reactions?
- Methodological Answer : The synthesis should leverage orthogonal protecting groups (e.g., tert-butyl esters/carbamates and triazole-stabilized amides) to sequentially assemble the molecule. For example, tert-butyl groups can be introduced early for carboxylic acid protection and removed later with TFA, as demonstrated in analogous syntheses . Click chemistry (CuAAC) is critical for forming triazole linkages, ensuring regioselectivity and efficiency . To minimize side reactions during coupling steps, use HATU/DIEA activation in DMF for amide bond formation, and monitor intermediates via LC-MS after each step .
Q. What spectroscopic techniques are most effective for characterizing the compound’s structural complexity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR are essential for verifying regiochemistry of triazole rings and amide linkages. For stereochemical analysis, 2D NMR (e.g., COSY, NOESY) resolves overlapping signals in aromatic/amide regions. X-ray crystallography (using SHELXL ) is recommended for unambiguous confirmation of spatial arrangement, particularly for triazole-carbamoyl interactions .
Q. How can solubility challenges during purification be addressed?
- Methodological Answer : The compound’s polarity (due to multiple amides and hydroxyl groups) necessitates mixed-solvent systems for recrystallization. Use DMF/EtOAc or DCM/hexane gradients during column chromatography. Preparative HPLC with a C18 column and 0.1% TFA in water/acetonitrile mobile phase is effective for isolating pure fractions .
Advanced Research Questions
Q. How should researchers resolve contradictions between NMR data and computational structural predictions?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamers in amide bonds) or crystal packing distortions. Perform variable-temperature NMR to identify conformational exchange. Cross-validate with DFT-optimized structures (using Gaussian or ORCA) and refine crystallographic data with SHELXL’s TWIN/BASF commands to account for twinning or disorder .
Q. What strategies optimize reaction yields for the triazole-carbamoyl coupling steps?
- Methodological Answer : Use microwave-assisted synthesis (120°C, 30 min) to accelerate CuAAC reactions while maintaining regioselectivity . For carbamoylations, pre-activate amines with in situ generated HATU/DIEA complexes and employ a 10% excess of acyl chloride intermediates to drive reactions to completion . Monitor pH to avoid premature deprotection of tert-butyl groups.
Q. How can researchers assess the hydrolytic stability of the tert-butyl ester and amide bonds under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Use LC-MS to quantify degradation products (e.g., free carboxylic acids from ester hydrolysis). Compare half-lives with DFT-calculated bond dissociation energies (B3LYP/6-31G*) to identify labile sites .
Q. What experimental design principles mitigate interference from residual catalysts (e.g., Cu+^++) in downstream assays?
- Methodological Answer : After CuAAC, purify the compound via chelation (e.g., EDTA wash) followed by size-exclusion chromatography. Quantify residual Cu via ICP-MS and validate bioactivity in a metal-free buffer. For cellular assays, include a "catalyst-only" control to isolate false-positive signals .
Data Analysis & Validation
Q. How should crystallographic data be refined when the compound exhibits pseudosymmetry or twinning?
Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
